molecular formula C15H24Cl2N2O2 B2783879 Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride CAS No. 1286265-58-4

Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride

Cat. No.: B2783879
CAS No.: 1286265-58-4
M. Wt: 335.27
InChI Key: RBDBTIAHHIDYOW-MXPSUWBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride (CAS 1286265-58-4) is a chiral organic compound of interest in medicinal chemistry and pharmaceutical research . It features a benzoate ester core linked to a (1R,4R)-4-aminocyclohexyl group, forming a dihydrochloride salt that enhances its solubility in polar solvents for more convenient handling in biological assays . The specific (1R,4R) stereochemistry of the cyclohexylamine moiety is a critical structural feature, as the spatial orientation of this group can significantly influence the compound's binding affinity and selectivity when interacting with biological targets like enzymes or receptors . While its exact mechanism of action is target-dependent, compounds with this structural motif serve as valuable intermediates. Related structural analogs, particularly those containing the 4-aminocyclohexyl group, have been investigated in patent literature for their potential as ligands for neurological targets, such as the nociceptin receptor (ORL-1) for pain treatment , and as corticotropin-releasing factor (CRF) receptor antagonists . Researchers can utilize this chemical as a versatile chiral building block for the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[[(4-aminocyclohexyl)amino]methyl]benzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)12-4-2-3-11(9-12)10-17-14-7-5-13(16)6-8-14;;/h2-4,9,13-14,17H,5-8,10,16H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDBTIAHHIDYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzoate ester: This is achieved by reacting methyl benzoate with an appropriate aminocyclohexyl derivative under controlled conditions.

    Amination: The intermediate product is then subjected to amination, where an amino group is introduced to the cyclohexyl ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of benzoate esters, including methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride, exhibit significant antitumor properties. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting potential applications in oncology .

Epidermal Growth Factor Receptor Inhibition

The compound's structural similarity to known epidermal growth factor receptor (EGFR) inhibitors positions it as a candidate for further investigation in targeting EGFR-related pathways. Recent research has focused on synthesizing derivatives that enhance binding affinity to EGFR, which is crucial for developing new anticancer therapies .

Case Study 1: Synthesis of New Derivatives

A study published in 2024 synthesized new derivatives of benzoate esters targeting EGFR. The researchers utilized docking studies to analyze binding interactions and conducted anti-proliferative assays to evaluate the efficacy of these compounds against cancer cell lines. The results highlighted the potential of this compound as a lead compound for further development .

Case Study 2: Mechanistic Studies

Another research effort investigated the mechanism of action of similar compounds on cellular pathways involved in tumor growth. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with growth factor receptors .

Mechanism of Action

The mechanism of action of Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride with structurally or functionally related compounds:

Compound Name Molecular Formula Key Structural Features Melting Point/Solubility Synthesis Highlights Applications References
Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride (Ro 10-5824) C₁₅H₂₂Cl₂N₂O₂ Piperidine ring instead of cyclohexylamine Not reported Similar amine alkylation steps Biochemical intermediates
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate hydrochloride C₁₉H₂₂BrClNO₂ Ethyl ester, bromophenyl substituent Soluble in DMSO, insoluble in water Nucleophilic substitution Pharmaceutical building blocks
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride C₁₀H₁₄ClNO₃ Stereospecific hydroxyethyl group 1.00 similarity in NMR Chiral resolution required Drug discovery intermediates
((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride C₁₂H₂₁ClF₂N₂O Difluoropiperidine ketone Molecular weight: 282.76 g/mol Amide coupling, salt formation Potential kinase inhibitors
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl Complex pyrazole-carboxamide core Soluble in water (pH ≤ 4) Multi-step heterocyclic synthesis Plasma kallikrein inhibition

Key Findings:

The ethyl ester in Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate increases lipophilicity compared to the methyl ester, affecting membrane permeability .

Stereochemical Impact: (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride demonstrates how stereochemistry at the hydroxyethyl position (vs. the cyclohexylamine in the target compound) can drastically alter metabolic stability and receptor selectivity .

Salt Formation and Solubility :

  • Berotralstat dihydrochloride’s solubility in acidic aqueous environments (pH ≤ 4) mirrors the behavior of the target compound, underscoring the role of hydrochloride salts in improving bioavailability .

Synthetic Complexity: Compounds like ((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride require amide bond formation under stringent conditions, whereas the target compound’s synthesis relies on amine-ester conjugation, which is more straightforward .

Spectroscopic Differentiation :

  • ¹H NMR data (e.g., δ 3.76 ppm for methoxy groups in ) help distinguish substituent patterns in analogs, aiding in quality control during synthesis .

Biological Activity

Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride, also known by its CAS number 102489-48-5, is a compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₂₄Cl₂N₂O₂
  • Molecular Weight : 335.27 g/mol
  • CAS Number : 102489-48-5

The structure of this compound features a benzoate moiety linked to an aminocyclohexyl group, which is hypothesized to play a role in its biological activity.

1. Pharmacological Effects

This compound is primarily investigated for its effects on various biological systems. Some key findings include:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through the modulation of neurotransmitter systems, particularly involving serotonin and norepinephrine pathways .
  • Antinociceptive Properties : Research indicates potential pain-relieving properties, likely mediated through opioid receptor interactions. This suggests a mechanism similar to that of established analgesics .

The mechanisms underlying the biological activity of this compound are still being elucidated. Evidence suggests:

  • G-Protein Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are crucial for many physiological processes. A study profiling various chemicals indicated that compounds with similar structures often show promiscuous activity across different GPCRs .
  • Enzyme Inhibition : There are indications that methyl benzoates can act as enzyme inhibitors, affecting pathways involved in metabolic processes. This could relate to the compound's potential therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related methyl benzoates and their derivatives. Below are summarized findings relevant to this compound:

StudyFocusKey Findings
ToxCast Chemicals ProfilingIdentified interactions with multiple GPCRs and enzyme targets, highlighting potential antidepressant and analgesic activities.
Methyl Benzoates in PharmacologyDiscussed the role of methyl benzoates in modulating enzymatic activities related to metabolism and pain pathways.
Structure Activity RelationshipExplored how structural variations influence biological activity, suggesting that modifications could enhance efficacy or reduce side effects.

Q & A

Q. What are the key steps in synthesizing Methyl 3-({[(1R,4R)-4-aminocycloclohexyl]amino}-methyl)benzoate dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Protection of the cyclohexylamine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
  • Step 2 : Coupling the Boc-protected (1R,4R)-4-aminocyclohexylamine with methyl 3-(bromomethyl)benzoate via nucleophilic substitution.
  • Step 3 : Deprotection of the Boc group using HCl in dioxane, followed by precipitation to isolate the dihydrochloride salt .

Q. Optimization Tips :

  • Use DIPEA (diisopropylethylamine) as a base to enhance nucleophilicity during coupling .
  • Monitor reaction progress via TLC (hexane/EtOAc, 2:1) and purify intermediates via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) .

Q. How can the purity and stereochemical integrity of this compound be validated?

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
  • Stereochemistry :
    • Chiral HPLC : Employ a Chiralpak® AD-H column to resolve enantiomers and confirm (1R,4R) configuration .
    • NMR : Compare 1H^1H-NMR shifts (e.g., δ 9.00 ppm for NH3+_3^+ in DMSO-d6_6) with reference data .
    • X-ray Crystallography : Resolve crystal structures to validate absolute configuration .

Q. What solvents and conditions are suitable for handling this compound in biological assays?

  • Solubility : The dihydrochloride salt is water-soluble (≥10 mM in PBS, pH 7.4). For organic solvents, use DMSO (≤1% v/v) to avoid cytotoxicity .
  • Storage : Store at -20°C under desiccation to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the stereochemistry of the (1R,4R)-aminocyclohexyl group influence biological activity?

The (1R,4R) configuration ensures optimal spatial alignment with target receptors (e.g., G protein-coupled receptors). Studies on analogs show:

  • Binding Affinity : The trans-1,4-cyclohexyl diamine enhances hydrogen bonding with catalytic residues vs. cis isomers .
  • Metabolic Stability : The rigid cyclohexyl ring reduces off-target interactions in hepatic microsomes .

Q. How can conflicting NMR or HPLC data be resolved during characterization?

  • NMR Contradictions :
    • Ensure consistent solvent choice (e.g., DMSO-d6_6 vs. CDCl3_3 shifts NH peaks by 0.5–1.0 ppm) .
    • Check for residual solvents (e.g., dioxane) that may obscure signals .
  • HPLC Artifacts :
    • Use ion-pairing agents (e.g., 0.1% TFA) to improve peak symmetry for charged species .
    • Re-run samples under UPLC conditions for higher resolution .

Q. What computational methods predict interactions between this compound and biological targets?

  • Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 5HT2A_{2A}: 6A93) to model binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corolate logP and polar surface area (PSA) with permeability data (e.g., Caco-2 assays) .

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-MS/MS (Q-TOF) .
  • Key Enzymes : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic routes .

Q. What strategies improve enantioselective synthesis of this compound?

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric coupling .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.